2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide
Description
2-Chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide is a chloroacetamide derivative featuring a thioether-linked biphenyl system. Its structure comprises a 2-chloroacetamide group attached to a phenyl ring, which is further connected via a sulfur atom to a 2,5-dimethylphenyl substituent. This compound shares structural motifs with bioactive amides, including pesticidal agents and coordination ligands, due to its aromatic and heteroatom-rich framework .
The compound’s structural rigidity, influenced by the thioether bridge and substituent steric effects, may impact its physicochemical properties, such as melting point, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethylphenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-4-12(2)15(9-11)20-14-7-5-13(6-8-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACFZWRSHRBOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[(2,5-dimethylphenyl)thio]aniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the chloro group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide is a chemical compound with the molecular formula and a molecular weight of 305.8 . It has CAS number 793727-97-6 . This compound is used in scientific research for a variety of applications.
Scientific Research Applications
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. It is also investigated as a biochemical probe for studying enzyme interactions and protein functions. Furthermore, its potential therapeutic properties, including anti-inflammatory and anticancer activities, are being explored. It is also utilized in the development of specialty chemicals and materials with specific properties.
This compound exhibits biological activities, particularly in antimicrobial and anticancer applications. Research suggests that chloroacetamides show varying degrees of antimicrobial activity depending on the substituents on the phenyl ring. Studies involving N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Moderate activity against Candida albicans.
The presence of halogenated substituents enhances lipophilicity, which facilitates membrane permeability and improves antimicrobial efficacy.
Activity Levels Against Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-{4-[(2,5-Dimethylphenyl)thio]phenyl}acetamide vs. Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Key Differences: Substituents: The target compound has a thioether-linked 2,5-dimethylphenyl group, whereas alachlor features a methoxymethyl group and 2,6-diethylphenyl substitution. Steric Effects: The 2,5-dimethylphenyl group in the target compound creates a less crowded para position compared to alachlor’s 2,6-diethylphenyl group, which may influence binding to biological targets .
This compound vs. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Physical Properties and Crystal Packing
Melting Points :
- The target compound’s m.p. is unreported, but related chloroacetamides (e.g., 2-chloro-N-(3,4-dimethylphenyl)acetamide) exhibit m.p. ranges of 473–491 K, influenced by hydrogen-bonding networks .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide melts at 489–491 K, with crystal stability enhanced by N–H···N hydrogen bonds forming 1-D chains .
Hydrogen Bonding :
- The target compound’s amide group likely participates in N–H···O/S interactions, similar to 2-chloro-N-(3,4-dimethylphenyl)acetamide, which forms parallel chains along the b-axis via N–H···O bonds .
- In contrast, thiazolyl acetamides prioritize N–H···N bonds with thiazole nitrogens, creating distinct packing motifs .
Biological Activity
2-Chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClNOS, with a molecular weight of 305.8 g/mol. The compound features a chloroacetamide moiety with a thioether substituent on the phenyl ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity depending on the substituents on the phenyl ring. A study involving a series of N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Moderate activity against Candida albicans.
The presence of halogenated substituents enhances lipophilicity, facilitating membrane permeability and thus improving antimicrobial efficacy .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A comparative analysis with similar compounds revealed that specific modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed increased potency.
A notable study assessed various derivatives for their cytotoxic effects on colon carcinoma cells (HCT-15) and other cancer cell lines. The findings indicated that certain structural configurations led to significant apoptosis in targeted cells .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study tested multiple chloroacetamides against clinically relevant bacterial strains. The results confirmed that compounds similar to this compound were among the most active due to their ability to penetrate bacterial membranes effectively .
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of various chloroacetamides on human cancer cell lines. The results indicated that modifications to the thioether group significantly influenced the cytotoxic profile, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Halogen Substitution : The presence of chlorine enhances lipophilicity and membrane permeability.
- Thioether Group : The thioether functionality contributes to increased interaction with biological targets.
- Dimethyl Substituents : The positioning of dimethyl groups on the phenyl ring appears to enhance both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to form the thioether linkage between the 2,5-dimethylphenylthiol and 4-aminophenylacetamide precursors. Key intermediates, such as the thiolate anion or chloroacetamide derivative, are characterized using 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize byproducts like disulfides .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms the integration of aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C NMR identifies carbonyl (δ ~170 ppm) and thioether (C-S) carbons.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-S bond) validate functional groups.
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures a molecular ion peak matching the exact mass (C21H21ClN2OS: calculated 408.09 g/mol) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Antimicrobial Activity : Broth microdilution to assess minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with controls for non-specific binding .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for thioether bond formation to identify optimal reaction pathways.
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) model transition states and intermediates.
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield. For example, toluene may favor SNAr over DMSO due to lower dielectric constant .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2,5-dimethyl vs. 2,4-dichloro phenyl groups) on target binding.
- Orthogonal Assays : Validate cytotoxicity with ATP-based viability assays alongside flow cytometry for apoptosis.
- Crystallographic Studies : X-ray diffraction of ligand-target complexes (e.g., kinase co-crystals) clarifies binding modes conflicting with docking predictions .
Q. How do conformational dynamics influence the compound’s biological interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize bioactive conformers.
- Molecular Dynamics (MD) Simulations : Analyze rotational freedom of the thioaryl group and its impact on membrane permeability (logP ~3.2).
- NOESY NMR : Detect through-space correlations between methyl protons and aromatic rings, indicating preferred conformations in solution .
Q. What advanced techniques characterize metabolic stability and degradation pathways?
- Methodological Answer :
- LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at the methyl group) using human liver microsomes.
- Isotope-Labeled Studies : 13C-labeled acetamide tracks degradation products in simulated gastric fluid.
- CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid® kits) assess interactions with cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
